Ebalzotan

説明

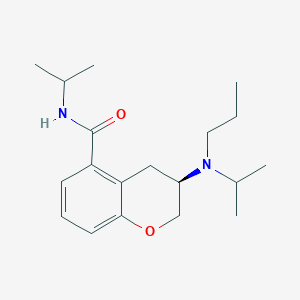

Structure

2D Structure

3D Structure

特性

CAS番号 |

149494-37-1 |

|---|---|

分子式 |

C19H30N2O2 |

分子量 |

318.5 g/mol |

IUPAC名 |

(3R)-N-propan-2-yl-3-[propan-2-yl(propyl)amino]-3,4-dihydro-2H-chromene-5-carboxamide |

InChI |

InChI=1S/C19H30N2O2/c1-6-10-21(14(4)5)15-11-17-16(19(22)20-13(2)3)8-7-9-18(17)23-12-15/h7-9,13-15H,6,10-12H2,1-5H3,(H,20,22)/t15-/m1/s1 |

InChIキー |

UEAKCKJAKUFIQP-OAHLLOKOSA-N |

異性体SMILES |

CCCN([C@@H]1CC2=C(C=CC=C2OC1)C(=O)NC(C)C)C(C)C |

正規SMILES |

CCCN(C1CC2=C(C=CC=C2OC1)C(=O)NC(C)C)C(C)C |

同義語 |

Ebalzotan |

製品の起源 |

United States |

Bioisosteric Replacements and Analog Design Strategies in Ebalzotan Research

Bioisosteric replacement is a widely used strategy in drug design to modify a lead compound to create new molecules that are chemically and biologically similar, yet possess improved properties. The primary goals of employing bioisosteric replacements and analog design include retaining or enhancing pharmacological effects, improving potency, increasing selectivity for target receptors, altering pharmacokinetic properties (such as absorption, distribution, metabolism, and excretion), and reducing unwanted side effects or toxicity. wikidoc.org

In the context of Ebalzotan and related chroman-based 5-HT1A agonists, analog design strategies involve systematic modifications to the core chroman structure and its attached functional groups. These modifications can include:

Altering Alkyl Chains: Varying the length and branching of alkyl chains, particularly on the amino substituents, can influence interactions with the receptor binding site, affecting affinity and intrinsic activity. This is evident in the SAR studies where small alkyl groups and cyclopropylmethyl/cyclobutyl groups at the 3-amino position were explored. wikipedia.org

Ring Size and Position Changes: Modifications to the ring systems within or attached to the chroman scaffold, or changes in the position of substituents on these rings, can alter the molecule's shape, electronic properties, and lipophilicity, thereby impacting its biological activity.

Heteroatom Replacements: Replacing carbon atoms with heteroatoms (e.g., nitrogen, oxygen, sulfur) or substituting functional groups with others that have similar physicochemical properties (e.g., size, shape, electronic distribution, lipophilicity, pKa) is a common bioisosteric approach. For instance, the introduction of different heterocyclic rings has been explored in the design of 5-HT1A agonists to mimic or improve upon existing interactions.

Stereochemical Modifications: As highlighted in SAR, controlling and altering the stereochemistry at chiral centers, such as the 3-position of the chroman, is a crucial analog design strategy to optimize receptor interactions and achieve desired pharmacological profiles. wikipedia.org

Molecular Pharmacology and Receptor Interaction Mechanisms of Ebalzotan

Serotonin (B10506) Receptor System Modulation by Ebalzotan

This compound's pharmacological profile is predominantly defined by its modulatory effects on the serotonin (5-hydroxytryptamine, 5-HT) receptor system.

Selective 5-HT1A Receptor Agonist Profile of this compound

This compound acts as a selective agonist at the serotonin 5-HT1A receptor ncats.iomedkoo.com. This selectivity underscores its primary mechanism of action within the central nervous system. As a 5-HT1A receptor agonist, this compound is capable of eliciting typical effects associated with the activation of this receptor subtype in in vivo models, such as decreasing 5-HT synthesis and turnover, increasing corticosterone (B1669441) secretion, and inducing the 5-HT1A syndrome (e.g., flat body posture and forepaw treading) ncats.io. The 5-HT1A receptor itself is a G protein-coupled receptor (GPCR) that, upon activation, mediates inhibitory neurotransmission medkoo.comtargetmol.com.

Secondary Receptor Interactions, including 5-HT7 Receptor Affinity

Beyond its primary engagement with the 5-HT1A receptor, this compound exhibits a modest affinity for the 5-HT7 receptor ncats.io. While its interaction with the 5-HT1A receptor is considered selective and primary, this secondary affinity for the 5-HT7 receptor indicates a broader, albeit less potent, influence on the serotonergic system. The 5-HT7 receptor is also a member of the GPCR superfamily and is expressed in various human tissues, including the brain nih.gov.

Quantitative Characterization of this compound's Receptor Binding

The quantitative assessment of a compound's interaction with receptors is crucial for understanding its pharmacological properties. This is typically achieved through rigorous binding assays.

Radioligand Displacement Assay Methodologies

Radioligand displacement assays are a gold standard technique used to characterize the binding affinity of ligands to their target receptors. These assays involve incubating a receptor preparation (e.g., membrane homogenates or cultured cells) with a fixed concentration of a radiolabeled ligand (radioligand) and varying concentrations of an unlabeled test compound, such as this compound. The principle relies on the competitive inhibition of the radioligand's binding by the unlabeled compound. After incubation, the receptor-bound radioligand is separated from the unbound radioligand, commonly through filtration or scintillation proximity assay (SPA), and the radioactivity of the bound fraction is measured.

Determination of Receptor Affinities (e.g., Inhibition Constants)

From competitive radioligand binding assays, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then used to calculate the inhibition constant (Ki), which represents the equilibrium dissociation constant of the unlabeled ligand for the receptor. The Ki value is a measure of the compound's affinity for the receptor, with lower Ki values indicating higher affinity. While this compound is known to be a selective 5-HT1A agonist with modest 5-HT7 affinity ncats.io, specific quantitative Ki values for this compound at these receptors were not explicitly available in the provided search results. If such data were available, they would typically be presented in a format similar to the table below.

Table 1: Illustrative Receptor Binding Affinities (Ki Values) for this compound

| Receptor Subtype | Ki Value (nM) | Notes |

| 5-HT1A | Not specified | This compound is a selective agonist. ncats.io |

| 5-HT7 | Not specified | This compound has a modest affinity. ncats.io |

This compound's Coupling to G Protein-Coupled Receptor (GPCR) Signaling Pathways

As a ligand for 5-HT1A and 5-HT7 receptors, this compound's molecular pharmacology extends to its influence on GPCR signaling pathways. GPCRs are integral membrane proteins that, upon ligand binding, undergo conformational changes, leading to the activation of heterotrimeric G proteins.

The 5-HT1A receptor, to which this compound acts as a selective agonist, is primarily coupled to Gi/o proteins ncats.iomedkoo.comtargetmol.com. Activation of Gi/o proteins leads to the inhibition of adenylyl cyclase (AC) activity ncats.io. This inhibition results in a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger involved in various cellular processes ncats.io. This mechanism underlies the inhibitory neurotransmission mediated by 5-HT1A receptors targetmol.com.

Conversely, the 5-HT7 receptor, for which this compound has a modest affinity, is coupled to Gs proteins nih.gov. Activation of Gs proteins stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels nih.gov. Furthermore, the 5-HT7 receptor has also been shown to couple to G12 proteins, leading to the activation of small GTPases of the Rho family, such as RhoA and Cdc42, which can influence neuronal morphology and gene transcription. Therefore, this compound's interaction with these receptors implies a differential modulation of downstream signaling, with 5-HT1A activation leading to decreased cAMP and 5-HT7 interaction potentially leading to increased cAMP and activation of Rho family GTPases.

Preclinical Pharmacological Investigations of Ebalzotan

In Vitro Pharmacological Characterization of Ebalzotan

In vitro studies aim to elucidate the direct molecular interactions of a compound with specific biological targets, providing insights into its mechanism of action at a cellular or biochemical level.

This compound is characterized as a 5-HT1A receptor agonist. targetmol.comtargetmol.cn In cell-based assay systems, its functional activity as a 5-HT1A receptor agonist has been reported with an EC50 value of 32 µM. targetmol.com Additionally, various Ki values for this compound have been reported, including 5.8 µM, 24 µM, 69 µM, and 82 µM. The specific context for these multiple Ki values, such as different assay conditions or receptor subtypes, is not detailed in the provided information.

Cell-based assays for G protein-coupled receptors (GPCRs) like the 5-HT1A receptor typically involve measuring downstream signaling events, such as changes in cyclic AMP (cAMP) levels or intracellular calcium flux, following ligand binding. These assays can quantify the potency (EC50) and affinity (Ki) of compounds at the receptor.

Table 1: In Vitro Receptor Activity of this compound

| Target Receptor | Activity | EC50 (µM) | Ki (µM) |

| 5-HT1A Receptor | Agonist | 32 targetmol.com | 5.8, 24, 69, 82 |

This compound's primary pharmacological action is as a receptor agonist, specifically targeting the 5-HT1A receptor. No information was found indicating that this compound itself acts as an enzyme or directly targets specific biological enzymes as part of its pharmacological mechanism. Mentions of enzymes in the context of this compound in scientific literature primarily refer to multi-enzyme catalyzed reduction reactions involved in its chemical synthesis. targetmol.cn

In Vivo Neuropharmacological Studies of this compound in Animal Models

In vivo neuropharmacological studies utilize animal models to investigate the effects of a compound on the central nervous system, including its impact on neurotransmitter systems, neurochemical parameters, and observable behaviors.

Rodent models, such as rats and mice, are commonly employed to assess the central serotonergic activity of pharmacological agents. These models allow for the observation of complex physiological and behavioral responses that reflect the compound's interaction with the serotonin (B10506) system. This compound has been studied in rats to characterize its effects on central serotonergic activity.

In rats, this compound has been shown to induce several neurochemical alterations consistent with its 5-HT1A receptor agonism. It decreased 5-hydroxytryptamine (5-HT, serotonin) synthesis, as indicated by reduced 5-HTP accumulation. Furthermore, this compound decreased 5-HT turnover, which was measured as a reduced ratio of 5-hydroxyindoleacetic acid (5-HIAA) to 5-HT. Another notable neurochemical change induced by this compound was an increase in corticosterone (B1669441) secretion.

Table 2: Neurochemical Alterations Induced by this compound in Rats

| Neurochemical Parameter | Observed Alteration | Source |

| 5-HT Synthesis | Decreased (5-HTP accumulation) | |

| 5-HT Turnover | Decreased (5-HIAA/5-HT ratio) | |

| Corticosterone Secretion | Increased |

This compound induced a range of behavioral phenotypes in rats that are characteristic of 5-HT1A receptor agonism, collectively known as the 5-HT1A syndrome. These behavioral effects included flat body posture and forepaw treading. Additionally, this compound inhibited the cage-leaving response and caused hypothermia in the animals.

Table 3: Behavioral Phenotypes Induced by this compound in Rats

| Behavioral Phenotype | Observed Effect | Source |

| 5-HT1A Syndrome | Induced (flat body posture, forepaw treading) | |

| Cage-leaving response | Inhibited | |

| Body Temperature | Hypothermia |

Advanced Research Methodologies Applied to Ebalzotan Research

High-Throughput Screening Techniques for Ebalzotan Analogs

The discovery and optimization of this compound analogs rely on high-throughput screening (HTS) methodologies designed to rapidly assess large libraries of chemical compounds for their affinity and activity at the 5-HT1A receptor. One innovative approach involves the development of affinity chromatography systems where the 5-HT1A receptor itself is immobilized to serve as the stationary phase. massbank.eu This allows for the efficient screening of complex mixtures, such as those from natural product libraries, to isolate compounds that bind specifically to the receptor. massbank.eu

Another powerful HTS technique is virtual screening, which is often guided by quantitative structure-activity relationship (QSAR) models. mdpi.com These computational models are built using data from known 5-HT1A binders and non-binders to identify the key molecular features required for receptor interaction. mdpi.com The validated QSAR models can then be used to screen vast virtual libraries of compounds, prioritizing a smaller, more manageable number of candidates for experimental testing. This combination of predictive modeling and subsequent radioligand binding assays represents a robust workflow for discovering novel chemical entities with desired activity. mdpi.com

| Screening Technique | Principle | Application to this compound Research | Key Advantage |

|---|---|---|---|

| Immobilized Receptor Affinity Chromatography | The 5-HT1A receptor is immobilized on a solid support, and compound libraries are passed through. Binders are retained and later eluted for identification. massbank.eu | Screening of natural product extracts or combinatorial libraries to find new scaffolds that bind to the 5-HT1A receptor. massbank.eu | Allows for direct screening of complex mixtures without prior purification. massbank.eu |

| QSAR-Based Virtual Screening | Computational models predict the binding affinity of molecules to the 5-HT1A receptor based on their structural features. mdpi.com | Rapidly screen millions of virtual compounds to identify potential this compound analogs with high predicted affinity. mdpi.com | Cost-effective and extremely fast, significantly narrowing the number of compounds for physical screening. mdpi.com |

Advanced Spectroscopic and Chromatographic Methods for Compound Characterization

The definitive characterization of this compound, with its specific chemical structure ((3R)-N-propan-2-yl-3-[propan-2-yl(propyl)amino]-3,4-dihydro-2H-chromene-5-carboxamide), relies on a suite of advanced analytical techniques. nih.gov These methods are essential for confirming the compound's identity, determining its purity, and elucidating its three-dimensional structure, which is critical for its biological activity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for structural elucidation.

¹H NMR provides detailed information about the number and environment of hydrogen atoms, helping to piece together the molecular framework.

¹³C NMR identifies the different carbon environments within the molecule.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between atoms, confirming the precise arrangement of the chromane (B1220400) core, the carboxamide group, and the complex amine side chain. These methods are also crucial for confirming the stereochemistry of precursors. nih.gov

Mass Spectrometry (MS) is employed to determine the precise molecular weight of this compound (molar mass: 318.461 g·mol⁻¹) and to study its fragmentation patterns. nih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₁₉H₃₀N₂O₂). nih.gov Tandem mass spectrometry (MS/MS) involves fragmenting the molecule and analyzing the resulting pieces, which provides structural information that can be used to identify the compound in complex biological samples.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and for separating it from related substances. Given that this compound possesses a chiral center, chiral HPLC methods are particularly important. These methods use a chiral stationary phase to separate the (R)-enantiomer (this compound) from its (S)-enantiomer, ensuring the enantiomeric purity of the final compound. The development of a robust HPLC method involves optimizing parameters such as the column type, mobile phase composition, flow rate, and detection wavelength to achieve effective separation. google.commdpi.com

| Technique | Information Provided | Specific Relevance to this compound |

|---|---|---|

| NMR Spectroscopy (¹H, ¹³C, 2D) | Provides detailed information on the molecular structure, connectivity of atoms, and stereochemistry. nih.gov | Confirms the complex structure of the chromane ring and side chains; verifies the correct stereoisomer. |

| Mass Spectrometry (MS, HRMS, MS/MS) | Determines molecular weight and elemental composition; provides structural information through fragmentation patterns. | Confirms the molecular formula (C₁₉H₃₀N₂O₂) and aids in metabolite identification. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Separates the compound from impurities to determine its purity. Chiral HPLC separates enantiomers. mdpi.com | Quantifies the chemical and enantiomeric purity of this compound, ensuring the correct active isomer is isolated. |

Enzyme Engineering and Directed Evolution for Biocatalyst Optimization in this compound Synthesis

The synthesis of this compound precursors involves a stereoselective multi-enzymatic reduction process. nih.govpatsnap.com This biocatalytic approach is favored for its high efficiency and ability to produce chiral molecules with high enantiomeric excess. Key enzymes in this pathway, such as imine reductases (IREDs) and alcohol dehydrogenases (ADHs), are prime candidates for optimization through enzyme engineering and directed evolution. nih.gov

Directed evolution mimics the process of natural selection in a laboratory setting to improve an enzyme's properties. It involves iterative cycles of creating genetic diversity (mutagenesis), expressing the mutant enzymes, and screening for improved performance (e.g., higher activity, enhanced stereoselectivity, or greater stability). ncats.iobeilstein-journals.org For the synthesis of this compound precursors, this could mean evolving an IRED to more efficiently catalyze the reductive amination step with higher enantioselectivity, leading to a more cost-effective and sustainable manufacturing process. ncats.io

Computational tools can guide this process by predicting beneficial mutations, a strategy known as rational or semi-rational design. researchgate.net By modeling the enzyme's active site with the substrate, researchers can identify key amino acid residues to target for mutagenesis, thereby reducing the library size that needs to be screened experimentally. nih.gov

| Enzyme Property | Wild-Type Performance (Hypothetical) | Engineered Enzyme Performance (Hypothetical) | Impact on this compound Synthesis |

|---|---|---|---|

| Enantiomeric Excess (ee) | 90% ee | >99.5% ee | Reduces the need for difficult downstream purification of enantiomers. |

| Catalytic Activity (Turnover Number) | 100 s⁻¹ | 5,000 s⁻¹ | Increases the reaction rate, allowing for shorter production times and lower enzyme loading. |

| Stability (Half-life at operating temp) | 4 hours | 48 hours | Allows for longer batch runs and improves the overall process robustness. |

State-of-the-Art Computational Chemistry and Chemoinformatics Tools in Drug Design

Computational chemistry and chemoinformatics are indispensable tools in the design and development of drugs like this compound. Given that no experimental crystal structure exists for the 5-HT1A receptor, researchers rely on computational models to understand how ligands bind and to design new molecules with improved properties. derpharmachemica.com

A common starting point is homology modeling , where the amino acid sequence of the 5-HT1A receptor is used to build a three-dimensional model based on the known crystal structures of related G-protein coupled receptors (GPCRs). derpharmachemica.com This model serves as a virtual representation of the drug target.

Molecular docking is then used to predict the binding pose of this compound within the active site of the 5-HT1A receptor model. This technique scores different orientations of the ligand, helping to identify the most likely binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex. This information is crucial for designing new analogs with enhanced affinity or selectivity.

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction uses computational algorithms to forecast the pharmacokinetic and toxicological properties of designed molecules. By flagging potential liabilities early in the design phase, these tools help researchers prioritize compounds that are more likely to succeed in later stages of drug development. mdpi.com

| Computational Tool | Purpose | Application in this compound Research |

|---|---|---|

| Homology Modeling | To create a 3D structural model of a protein when no experimental structure is available. derpharmachemica.com | Generate a 3D model of the 5-HT1A receptor to serve as a target for docking studies. derpharmachemica.com |

| Molecular Docking | To predict the preferred binding mode of a ligand to a receptor and estimate binding affinity. | Simulate the interaction of this compound with the 5-HT1A model to understand its binding mechanism and guide the design of new analogs. |

| Molecular Dynamics (MD) Simulations | To simulate the movement of atoms and molecules over time, providing insight into the stability of the ligand-receptor complex. | Assess the stability of the predicted binding pose of this compound and observe conformational changes in the receptor upon binding. |

| In Silico ADMET Prediction | To computationally estimate the pharmacokinetic and toxicological properties of a molecule. | Predict properties like oral bioavailability, metabolic stability, and potential toxicity for newly designed this compound analogs. mdpi.com |

Innovative In Vitro and In Vivo Pharmacological Assay Development for Neuroactive Compounds

Characterizing the pharmacological profile of a neuroactive compound like this compound requires a combination of specialized in vitro and in vivo assays. These tests are designed to confirm the compound's mechanism of action, potency, and functional effects in biological systems.

In Vitro Assays are typically conducted in the early stages to determine a compound's activity at the molecular and cellular level.

Radioligand Binding Assays: These assays quantify the affinity of this compound and its analogs for the 5-HT1A receptor by measuring their ability to displace a known radioactive ligand. This provides the inhibition constant (Ki), a measure of binding potency. derpharmachemica.com

Functional Assays: Since the 5-HT1A receptor is a Gi/o-coupled GPCR, its activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Functional assays in cell lines expressing the human 5-HT1A receptor measure this change in cAMP to determine if a compound is an agonist, antagonist, or partial agonist, and to quantify its potency (EC50) and efficacy.

In Vivo Assays are conducted in animal models to evaluate the physiological and behavioral effects of the compound, providing insights into its potential therapeutic efficacy.

Rodent Models of Anxiety and Depression: Standard behavioral tests, such as the elevated plus maze, light-dark box, and forced swim test, are used to assess the anxiolytic and antidepressant-like effects of 5-HT1A agonists.

Antinociception Models: 5-HT1A agonists are known to have pain-relieving properties. The hot plate test and the formalin test in mice are used to evaluate the antinociceptive potential of compounds like this compound.

Zebrafish Models: The zebrafish has emerged as a valuable high-throughput model for screening neuroactive compounds. Automated tracking of larval behavior in response to stimuli or stressors can be used to rapidly screen for compounds with antidepressant or anxiolytic potential.

| Assay Type | Specific Assay | Parameter Measured | Purpose |

|---|---|---|---|

| In Vitro | Radioligand Binding Assay | Binding Affinity (Ki) | To determine the potency with which this compound binds to the 5-HT1A receptor. derpharmachemica.com |

| cAMP Inhibition Assay | Functional Potency (EC50) and Efficacy (% inhibition) | To confirm agonist activity at the 5-HT1A receptor and quantify its functional effect. | |

| In Vivo | Forced Swim Test (Rodent) | Immobility Time | To assess antidepressant-like activity. |

| Formalin Test (Rodent) | Paw Licking Time | To evaluate potential antinociceptive (pain relief) effects. |

Future Research Trajectories and Theoretical Perspectives on Ebalzotan

Exploration of Novel and Sustainable Synthetic Pathways for Chiral Aminochromans

The chiral aminochroman scaffold, central to Ebalzotan's structure, represents a significant synthetic challenge due to the need for high enantioselectivity. Future research should prioritize the development of novel and sustainable synthetic pathways to access such complex chiral amines.

Current advancements in enantioselective synthesis, particularly through catalytic asymmetric hydrogenation (AH), reductive amination, and hydroamination, offer promising directions. nih.govacs.orgmdpi.com Biocatalysis, utilizing enzymes like imine reductases, has emerged as a particularly attractive "green chemistry" approach for the enantioselective synthesis of chiral amines, including aminochromans. rsc.orgresearchgate.net These enzymatic methods can provide high conversion rates and excellent enantioselectivities under mild reaction conditions, making them suitable for industrial application. researchgate.net

Table 1: Potential Sustainable Synthetic Approaches for Chiral Aminochromans

| Synthetic Approach | Key Advantages | Relevant Techniques/Catalysts |

| Asymmetric Hydrogenation | High enantioselectivity, atom economy | Transition metal catalysts (e.g., Ruthenium, Iridium) with chiral ligands (e.g., phosphino-oxazolines, P-stereogenic phosphines) nih.govacs.org |

| Biocatalysis (Enzymatic) | Mild conditions, high selectivity, sustainability | Imine reductases, transaminases, alcohol dehydrogenases rsc.orgresearchgate.net |

| Flow Chemistry | Improved safety, efficiency, scalability | Continuous flow reactors for optimized reaction control |

| Organocatalysis | Metal-free, reduced toxicity, broad substrate scope | Chiral organic molecules as catalysts mdpi.com |

Future research should focus on optimizing these methods for the specific aminochroman motif found in this compound, aiming for improved yields, reduced waste, and enhanced scalability. This includes exploring new chiral ligands for transition metal catalysis and discovering or engineering novel biocatalysts with tailored substrate specificities.

Deeper Elucidation of 5-HT Receptor Subtype Specificity and Allosteric Modulation Mechanisms

This compound's selective agonism at the 5-HT1A receptor and modest affinity for 5-HT7 highlight the importance of understanding serotonin (B10506) receptor subtype interactions. medkoo.comncats.io The serotonin system is intricate, comprising 14 distinct receptor subtypes, most of which are G protein-coupled receptors (GPCRs), mediating a wide array of physiological functions. wikipedia.orgnih.govbmbreports.orgnih.gov A significant challenge in developing serotonergic drugs lies in achieving high selectivity among these structurally similar receptor subtypes to minimize off-target effects. bmbreports.orgresearchgate.net

Future research should move beyond simple orthosteric binding profiles to comprehensively characterize this compound's interaction with the 5-HT1A receptor and other relevant subtypes. This involves:

Detailed Binding Kinetics and Conformational Dynamics: Employing advanced biophysical techniques to understand the precise binding kinetics and induced conformational changes upon this compound binding to 5-HT1A and other receptors.

Allosteric Modulation: Investigating whether this compound, or its metabolites, exhibits allosteric modulation at 5-HT receptors. Allosteric modulators bind to distinct sites on the receptor, offering the potential for greater specificity and fewer side effects compared to orthosteric ligands. mdpi.commdpi.comnih.govnih.gov Studies have shown that some compounds can act as positive allosteric modulators (PAMs) at 5-HT1A receptors, enhancing the effects of endogenous serotonin. mdpi.comnih.gov

Biased Agonism: Exploring if this compound exhibits biased agonism, where it preferentially activates specific downstream signaling pathways (e.g., G protein-dependent vs. β-arrestin-dependent signaling) over others. nih.govmdpi.com This functional selectivity could be leveraged to achieve desired therapeutic effects while avoiding undesirable pathways.

Table 2: Key Serotonin Receptor Subtypes and Their G-Protein Coupling

| Receptor Subtype | G-Protein Coupling | Primary Signaling Pathway |

| 5-HT1A, 1B, 1D, 1E, 1F bmbreports.org | Gi/o bmbreports.orgnih.gov | Inhibition of adenylyl cyclase, decreased cAMP bmbreports.orgnih.gov |

| 5-HT2A, 2B, 2C bmbreports.org | Gq/11 bmbreports.orgnih.gov | Stimulation of phospholipase C, increased IP3 and Ca2+ bmbreports.orgnih.gov |

| 5-HT3 wikipedia.orgnih.gov | Ligand-gated ion channel wikipedia.orgnih.gov | Depolarization via Na+/K+ ion channel nih.gov |

| 5-HT4, 5-HT6, 5-HT7 bmbreports.org | Gs bmbreports.orgnih.gov | Stimulation of adenylyl cyclase, increased cAMP bmbreports.orgnih.gov |

| 5-HT5A, 5B bmbreports.org | Gi/o bmbreports.orgnih.gov | Inhibition of adenylyl cyclase, decreased cAMP bmbreports.org |

Understanding these nuanced interactions at a molecular level will be crucial for designing next-generation serotonergic compounds with improved efficacy and safety profiles.

Development of More Physiologically Relevant Preclinical Models for Central Nervous System Agents

The discontinuation of this compound due to undesirable side effects in early clinical trials highlights a persistent challenge in CNS drug development: the translatability of preclinical findings to human outcomes. medkoo.comwikipedia.orgncardia.com Traditional animal models, while valuable, often fall short in fully capturing the complexity and functional context of human CNS biology. ncardia.com

Future research must prioritize the development and validation of more physiologically relevant preclinical models. This includes:

Human Induced Pluripotent Stem Cell (iPSC)-Derived Models: Utilizing human iPSC-derived neurons, glia, and organoids to create more human-specific in vitro models. These models can unravel human-specific patho-mechanisms and predict adverse effects more accurately. ncardia.comfrontiersin.org While brain organoids are promising, challenges remain in standardization and throughput. frontiersin.org

Advanced In Vitro Systems: Developing complex co-culture systems, 3D tissue models, and microfluidic platforms that better mimic the cellular and structural environment of the human brain.

Physiologically Based Pharmacokinetic (PBPK) Modeling: Integrating PBPK models with in vitro and in vivo data to predict drug concentrations at the CNS target site more accurately. nih.govresearchgate.netresearchgate.net This computational approach can help bridge the gap between preclinical drug parameters and human CNS pharmacokinetics. researchgate.netresearchgate.net

Neuronal Circuit-Based Computer Modeling: Employing computational models that simulate the firing characteristics of biophysically realistic neuronal networks. These models can integrate physico-chemical and physiological data to represent targets of CNS-active medications and simulate drug effects on neuronal activity. frontiersin.org

Table 3: Advanced Preclinical Models for CNS Drug Discovery

| Model Type | Advantages | Challenges/Future Directions |

| Human iPSC-Derived Neurons/Glia ncardia.com | Human-specific biology, disease modeling | Lack of complex circuitry, maturation, standardization frontiersin.org |

| Brain Organoids frontiersin.org | 3D structure, cellular diversity, human relevance | Standardization, low throughput, vascularization frontiersin.org |

| PBPK Modeling nih.govresearchgate.net | Predicts drug distribution in CNS, integrates data | Requires robust physiological and drug-specific data nih.gov |

| Neuronal Circuit Modeling frontiersin.org | Simulates network activity, integrates multi-omics data | Complexity of biological networks, validation against experimental data frontiersin.org |

These advanced models, when integrated, can provide a more holistic and predictive platform for evaluating CNS agents like this compound, potentially reducing attrition rates in clinical development.

Application of Systems Pharmacology and Network Approaches to Serotonergic Compounds

The multifaceted nature of the serotonin system, with its numerous receptor subtypes and widespread physiological roles, necessitates a holistic approach to understanding drug action. Systems pharmacology and network approaches offer a powerful framework to analyze the complex interactions of serotonergic compounds within biological networks. nih.govannualreviews.orgupf.edubiorxiv.orgbioengineer.org

For this compound, applying these approaches could involve:

Polypharmacology Analysis: Moving beyond the primary 5-HT1A target to systematically identify and characterize all direct and indirect interactions of this compound with other receptors, enzymes, and transporters within the serotonergic system and beyond. bmbreports.org This can reveal previously unrecognized off-target effects or potential for drug repurposing. upf.edubioengineer.org

Network Perturbation Analysis: Studying how this compound perturbs entire biological networks rather than just individual targets. This involves integrating 'omics' data (genomics, proteomics, metabolomics) with pharmacological data to map the downstream effects of receptor activation.

Predictive Modeling of Side Effects: Using network models to predict potential undesirable side effects based on a compound's broad interaction profile, which could have informed this compound's early discontinuation.

Identification of Synergistic Targets: Discovering novel target combinations within the serotonergic network that, when modulated together, could lead to more effective and safer therapeutic outcomes.

These approaches can provide a more comprehensive understanding of this compound's pharmacological landscape, moving beyond a single-target paradigm to a network-centric view.

Theoretical Advancements in Ligand Design Principles for GPCR Targets

G protein-coupled receptors (GPCRs) remain the largest and most important family of drug targets, with approximately one-third of all marketed drugs acting upon them. nih.govresearchgate.netfrontiersin.orgacs.org this compound, as a GPCR ligand, stands to benefit significantly from theoretical advancements in rational drug design.

Future research should leverage computational chemistry and artificial intelligence (AI)/machine learning (ML) to refine ligand design principles for serotonergic GPCRs:

Structure-Based Drug Design (SBDD): With increasing availability of GPCR crystal structures, SBDD approaches, including molecular docking and molecular dynamics (MD) simulations, can be used to precisely predict ligand binding modes, activation landscapes, and conformational changes induced by ligand binding. researchgate.netfrontiersin.orgacs.orgnih.gov MD simulations can reveal how a ligand reaches the binding pocket and the mechanism of receptor activation and allosteric modulation. nih.gov

AI/ML in Drug Discovery: Applying machine learning algorithms to large datasets of GPCR ligand data to identify novel scaffolds, predict binding affinities, and optimize pharmacokinetic properties. AI can accelerate the identification of "privileged structural motifs" for GPCRs, which can be used to design combinatorial libraries. researchgate.net

Quantum Mechanics (QM)/Molecular Mechanics (MM) Methods: Employing QM/MM approaches to gain a deeper understanding of the electronic interactions between ligands and receptors, crucial for optimizing binding affinity and selectivity.

De Novo Design and Generative Models: Utilizing computational tools to generate novel chemical structures with desired properties, tailored specifically for serotonergic GPCR targets, potentially leading to compounds with improved selectivity and reduced off-target effects.

These theoretical advancements, integrated with experimental validation, will be instrumental in rationally designing next-generation GPCR ligands, including those targeting the serotonin system, to achieve superior therapeutic profiles and overcome the limitations encountered with compounds like this compound.

Q & A

Q. Q. What computational tools predict this compound’s off-target interactions to explain unexpected in vivo effects?

- Methodological Answer : Apply molecular docking (AutoDock Vina), pharmacophore modeling (LigandScout), and machine learning (DeepChem) to screen against structural databases (e.g., ChEMBL). Validate predictions with orthogonal assays (e.g., thermal shift assays for protein binding) .

Note: Replace placeholder values (e.g., "≥95%") with empirical data from this compound-specific studies. Adhere to journal-specific formatting guidelines (e.g., Beilstein Journal of Organic Chemistry ) for manuscript preparation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。